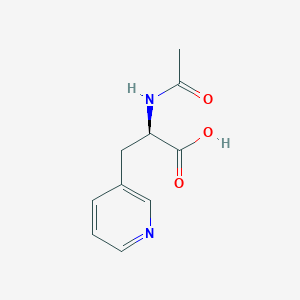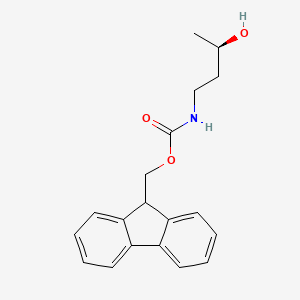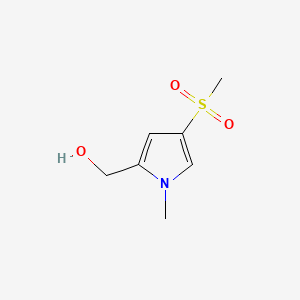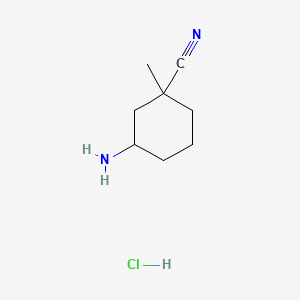
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its tert-butyl group, a 4,5-dihydroxypentyl chain, and a methylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative under basic conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of a three-component coupling reaction of amines, carbon dioxide, and halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties for amines.
Tert-butyl (4-hydroxybutyl)(methyl)carbamate: A related compound with a different hydroxyl substitution pattern.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Another similar compound with a shorter hydroxyalkyl chain.
Uniqueness
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its dual hydroxyl groups offer additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C11H23NO4 |
|---|---|
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(4)7-5-6-9(14)8-13/h9,13-14H,5-8H2,1-4H3 |
Clave InChI |
CUDPAZWRFXLRKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
amine hydrochloride](/img/structure/B13471553.png)


![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)

amine hydrochloride](/img/structure/B13471595.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)

